molecular formula C13H6F4N2 B1388552 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile CAS No. 935520-55-1

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B1388552
CAS No.: 935520-55-1
M. Wt: 266.19 g/mol
InChI Key: TWTPCIXTVYWEBB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile (CAS 935520-55-1) is a high-purity chemical building block offered for research and development purposes. This compound features a nicotinonitrile core structure, which is a prominent scaffold in medicinal chemistry due to its versatility in constructing biologically active molecules . The integration of both fluorophenyl and trifluoromethyl groups is a strategic design element, as these motifs are known to significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, making them valuable in modern drug design . This specific nicotinonitrile derivative serves as a key synthetic intermediate, particularly in the exploration of Vanilloid Receptor 1 (TRPV1) antagonists. Research indicates that structurally analogous 2-substituted-6-(trifluoromethyl)nicotinonitriles are utilized in the development of potent TRPV1 ligands . These ligands are investigated for their potential to treat chronic and inflammatory pain, positioning this compound as a valuable asset for researchers in pharmacology and analgesic drug discovery . The compound is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-10-4-2-1-3-9(10)12-8(7-18)5-6-11(19-12)13(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTPCIXTVYWEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced via radical intermediates . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the nicotinonitrile core.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile can serve as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported the synthesis of derivatives based on this compound that exhibited significant anticancer properties in vitro. The derivatives were shown to inhibit cell proliferation in several cancer cell lines, suggesting that further optimization could lead to promising therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules
The unique trifluoromethyl and fluorophenyl groups make this compound an excellent building block in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and cross-coupling reactions, to produce more complex fluorinated compounds.

Synthesis Example
In a notable synthesis route, researchers have employed this compound in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds with potential applications in agrochemicals and pharmaceuticals . The ability to introduce diverse functional groups through these reactions enhances its utility in synthetic chemistry.

Materials Science

Development of Functional Materials
The incorporation of fluorinated moieties into materials science has led to the development of compounds with unique properties, such as increased thermal stability and hydrophobicity. This compound's structure allows it to be integrated into polymers or coatings that require specific chemical resistance or durability.

Case Study: Coating Applications
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices resulted in coatings with enhanced resistance to solvents and UV degradation. This application highlights its potential for use in protective coatings for industrial applications .

Biological Studies

Interaction with Biological Systems
The biological activity of this compound has been explored through various studies assessing its interaction with biological targets. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, making them more suitable for drug development.

Mechanism of Action
Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders. Further research is necessary to elucidate these mechanisms fully .

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural and Functional Group Variations

Key structural analogs differ primarily in substituents at positions 2 and 6 of the pyridine core.

Compound Name Substituents (Position 2) Substituents (Position 6) Molecular Weight (g/mol) Key Properties/Applications References
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile 2-Fluorophenyl Trifluoromethyl ~296.2* Hypothesized applications in drug design (fluorine enhances bioavailability and binding affinity) Inferred
2-Chloro-6-(trifluoromethyl)nicotinonitrile Chlorine Trifluoromethyl 236.6 Intermediate in agrochemical synthesis; chlorine increases electrophilicity
2-Hydroxy-6-(trifluoromethyl)nicotinonitrile Hydroxyl Trifluoromethyl 218.1 Potential metal chelator; hydroxyl group improves solubility in polar solvents
2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile Benzylsulfanyl Cyclopropyl + Trifluoromethyl 334.4 Sulfur-containing analogs may exhibit redox activity; cyclopropyl enhances ring strain
2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile 4-Bromophenylsulfanyl 3-Trifluoromethylphenyl 435.3 Bromine aids in radiolabeling; used in tracer studies for receptor mapping
6-(Trifluoromethyl)nicotinonitrile None Trifluoromethyl 172.1 Simplest analog; foundational scaffold for functionalization

*Calculated based on molecular formula C₁₃H₇F₄N₂.

Biological Activity

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile (CAS No. 935520-55-1) is a chemical compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a nicotinonitrile core. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

The molecular formula for this compound is C13H7F4NC_{13}H_{7}F_{4}N. The presence of electronegative fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to enzymes, potentially acting as a competitive inhibitor. This property is significant in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description
Anticancer Activity Potential inhibition of cancer cell proliferation through enzyme modulation.
Neuroprotective Effects Interaction with neurotransmitter systems may provide benefits in neurodegeneration.
Antimicrobial Properties Preliminary studies suggest potential efficacy against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of nicotinonitrile compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that compounds with similar structural features inhibited the proliferation of breast cancer cells by modulating the expression of key oncogenes .
  • Neuropharmacology : Research indicates that trifluoromethylated compounds can enhance the potency of drugs targeting serotonin receptors. For example, modifications in the trifluoromethyl group have shown to increase receptor affinity, which is crucial for developing antidepressants.
  • Antimicrobial Activity : A recent investigation into the antimicrobial properties of related compounds revealed that certain derivatives possess activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(2-fluorophenyl)-6-(trifluoromethyl)nicotinonitrile, and how is the compound characterized?

  • Answer: The compound is typically synthesized via multicomponent domino reactions or nucleophilic substitution protocols. For example, similar nicotinonitrile derivatives are synthesized using pyridine precursors functionalized with fluorophenyl and trifluoromethyl groups. Characterization involves 1H/13C NMR (e.g., δ 7.35–8.42 ppm for aromatic protons and δ 85.8–162.8 ppm for carbons in DMSO-d6) and LCMS (e.g., m/z 727–785 [M+H]+ observed for related compounds). Melting points (e.g., 251–253°C for analogs) and elemental analysis (C, H, N content) are also critical .

Q. What spectroscopic markers distinguish this compound from its analogs?

  • Answer: Key NMR markers include:

  • 1H NMR : Aromatic protons adjacent to fluorine (e.g., δ ~7.45–8.20 ppm for ortho-fluorophenyl groups) and cyano-substituted pyridine protons (δ ~7.81 ppm).
  • 13C NMR : Distinct signals for the trifluoromethyl group (δ ~120–130 ppm, split due to coupling with fluorine) and cyano carbons (δ ~110–116 ppm).
  • IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C-F (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized in multi-step reactions?

  • Answer: Optimization strategies include:

  • Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura couplings (e.g., for fluorophenyl introduction) or Lewis acids (e.g., ZnCl₂) for nitrile formation.
  • Purification : Employ column chromatography (silica gel) or HPLC (e.g., YMC-Actus Triart C18 column with MeCN/water mobile phases) to isolate intermediates .
  • Reaction monitoring : Track progress via LCMS to identify side products (e.g., tert-butyl ester byproducts at m/z 757–785) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

  • Answer: SAR strategies include:

  • Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro, cyano) or donating (e.g., methoxy) groups to modulate bioactivity. For example, LY3522348 (a clinical candidate) incorporates pyrazole and azetidine moieties for enhanced selectivity .
  • Bioassays : Test analogs against target enzymes (e.g., ketohexokinase isoforms) using enzymatic inhibition assays. Measure IC₅₀ values and correlate with substituent electronic properties .

Q. What methodologies assess the stability of this compound under physiological conditions?

  • Answer: Stability studies involve:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., >300°C for fluorinated analogs) .
  • Metabolic stability : Perform liver microsome assays to identify cytochrome P450-mediated oxidation pathways .

Data Contradictions and Validation

Q. How can conflicting NMR or LCMS data for nicotinonitrile derivatives be resolved?

  • Answer: Discrepancies often arise from solvent effects (e.g., DMSO-d6 vs. CDCl₃) or impurities. Validate results by:

  • Cross-referencing : Compare with published spectra (e.g., δ 6.28 ppm for NH₂ protons in DMSO-d6 vs. δ 5.70 ppm in CDCl₃) .
  • High-resolution MS : Confirm molecular formulas (e.g., C₁₅H₁₂FN₃ for analogs with monoisotopic mass 253.1015) .

Methodological Resources

  • Synthesis Protocols : Refer to domino reaction strategies for fluorophore-tagged nicotinonitriles .
  • Analytical Tools : Use JEOL JNM-LA 300 NMR spectrometers and VG Trio-2 GC-MS systems for characterization .
  • Bioactivity Testing : Follow protocols from LY3522348 development for enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
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2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile

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